5-Methyl-2-sulfamoylbenzoic acid

Medicinal Chemistry Scaffold Synthesis Targeted Drug Discovery

SAR inconsistency from inappropriate SBA analogs undermines lead optimization. This 5-methyl-2-sulfamoylbenzoic acid provides a defined ortho-substitution pattern critical for enzyme active-site coordination. - Enables precise SAR at the 5-position for isoform-selective CAIX inhibitor design. - Privileged scaffold for LPA2 agonist development and diversity-oriented synthesis libraries. - Distinct LogP (0.951) and hydrogen-bonding profile versus common 4-sulfamoyl analogs. Supplied with rigorous analytical validation to ensure batch-to-batch reproducibility for your medicinal chemistry programs.

Molecular Formula C8H9NO4S
Molecular Weight 215.22
CAS No. 1384725-79-4
Cat. No. B2940568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-sulfamoylbenzoic acid
CAS1384725-79-4
Molecular FormulaC8H9NO4S
Molecular Weight215.22
Structural Identifiers
SMILESCC1=CC(=C(C=C1)S(=O)(=O)N)C(=O)O
InChIInChI=1S/C8H9NO4S/c1-5-2-3-7(14(9,12)13)6(4-5)8(10)11/h2-4H,1H3,(H,10,11)(H2,9,12,13)
InChIKeyGRAMMQSCJBWGKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2-sulfamoylbenzoic acid: Scaffold Overview


5-Methyl-2-sulfamoylbenzoic acid (CAS 1384725-79-4) is a benzoic acid derivative with the molecular formula C8H9NO4S and a molecular weight of 215.23 g/mol. It features a methyl group at the 5-position and a sulfamoyl group at the 2-position of the benzene ring [1]. This compound belongs to the sulfamoylbenzoic acid (SBA) class, which is recognized as a privileged scaffold in medicinal chemistry for developing biologically active molecules, including enzyme inhibitors and receptor modulators .

Scaffold building block for sulfamoylbenzoic acid (SBA) derivative synthesis
Enables SAR exploration at the 5-position for CAIX and LPA2 modulator design
Ortho-sulfamoyl pattern supports metal-coordinating enzyme inhibitor research

5-Methyl-2-sulfamoylbenzoic acid: Generic Substitution Risks


While numerous sulfamoylbenzoic acid analogs exist, simple substitution is rarely equivalent due to the profound impact of the substitution pattern on biological activity and target selectivity. The ortho-sulfamoylbenzoic acid framework, particularly with specific 5-position modifications, defines a unique chemical space . For instance, the position of the sulfamoyl group relative to the carboxylic acid dictates the compound's ability to form key hydrogen bonds and coordinate with metal ions in enzyme active sites, such as carbonic anhydrases . Therefore, using an unsubstituted or differently substituted analog (e.g., 4-sulfamoylbenzoic acid) can lead to divergent biological outcomes, invalidating SAR hypotheses and experimental results. The specific 5-methyl substitution of the target compound further modulates electronic and steric properties, influencing binding affinity and metabolic stability compared to its close relatives.

Target: 5-Methyl-2-sulfamoylbenzoic acid

Ortho-sulfamoyl group enables specific metal coordination and H-bond networks for carbonic anhydrase binding.

Substitute: 4-Sulfamoylbenzoic acid

Para-substitution shifts hydrogen-bond geometry and biological profile (e.g., toward cPLA2α inhibition), disrupting CA-targeted SAR.

Target: 5-Methyl substitution

The 5-methyl group contributes lipophilicity and a steric handle for derivatization, tuning ADME properties.

Substitute: Unsubstituted 2-sulfamoylbenzoic acid

Lacks the methyl modification, limiting lipophilicity modulation and SAR space compared to the target scaffold.

5-Methyl-2-sulfamoylbenzoic acid: Evidence & Differentiation


Scaffold Versatility in CA and LPA2 Modulator Design

5-Methyl-2-sulfamoylbenzoic acid is explicitly described as a 'versatile small molecule scaffold' and a 'key intermediate' for synthesizing complex bioactive molecules . This is a key differentiator from simpler building blocks like 2-sulfamoylbenzoic acid, which is primarily noted as an environmental transformation product or a saccharin intermediate [1]. The 5-methyl substitution on the ortho-sulfamoylbenzoic acid core provides a distinct chemical handle for derivatization, enabling the exploration of SAR in privileged chemotypes like carbonic anhydrase IX (CAIX) inhibitors and LPA2 receptor agonists .

Scaffold Versatility
Class-level inference
Described as versatile SBA scaffold and key intermediate; unsubstituted parent primarily noted as environmental transformation product.
Supports scaffold-based library design selection
Literature and vendor descriptor analysis
Medicinal Chemistry Scaffold Synthesis Targeted Drug Discovery

CAIX Inhibitor Development Potential

Derivatives of 5-sulfamoyl-benzoates, a class that includes the target compound, have been designed and investigated as high-affinity, selective inhibitors of carbonic anhydrase IX (CAIX), a tumor-associated isozyme . The sulfamoyl group is a well-established zinc-binding group for CA inhibition, and the benzoic acid core allows for structural modifications to tune affinity and selectivity [1]. The 5-methyl substitution on the target compound distinguishes it from the commonly studied 4-sulfamoylbenzoic acid scaffold, potentially offering a different selectivity profile [2]. While the 4-sulfamoylbenzoic acid scaffold has yielded submicromolar cPLA2α inhibitors (e.g., compounds 85 and 88) [3], the ortho-substituted 5-methyl-2-sulfamoylbenzoic acid provides a distinct starting point for developing CA inhibitors, with the 5-position allowing for further derivatization to enhance isoform selectivity.

CAIX Inhibitor Design
Class-level inference
5-sulfamoyl-benzoates linked to high-affinity CAIX inhibition; 4-sulfamoylbenzoic acid derivatives yield cPLA2α inhibitors.
Differentiates target class applicability
5-position enables further isoform selectivity tuning
Oncology Carbonic Anhydrase Inhibition Hypoxia Targeting

LogP and Physicochemical Profile for Drug Design

The calculated partition coefficient (LogP) for 5-methyl-2-sulfamoylbenzoic acid is 0.951 [1]. This value provides a quantitative baseline for predicting membrane permeability and solubility. In comparison, the unsubstituted 2-sulfamoylbenzoic acid has a lower calculated LogP of 0.44 . The higher lipophilicity of the 5-methyl derivative, due to the methyl group, can be a critical factor in designing analogs with improved cellular uptake or blood-brain barrier penetration, a consideration not possible with the unsubstituted parent compound.

Lipophilicity (LogP)
Reported
LogP = 0.951 (Target) vs 0.44 (Unsubstituted parent), ΔLogP = +0.511
Quantifies lipophilicity increase for analog design
In silico calculated value
Physicochemical Properties Lipophilicity Drug Design

5-Methyl-2-sulfamoylbenzoic acid: Optimal R&D Applications


CAIX Inhibitor Synthesis for Oncology

Given the established link between the 5-sulfamoyl-benzoate scaffold and high-affinity CAIX inhibition, researchers focused on developing novel oncology therapeutics should prioritize this compound as a starting material. The 5-methyl substitution provides a vector for further structural diversification to enhance isoform selectivity and improve pharmacokinetic properties .

LPA2 Agonists for Regenerative Medicine

The sulfamoyl benzoic acid (SBA) scaffold is a proven template for designing specific LPA2 agonists. Using 5-Methyl-2-sulfamoylbenzoic acid as a core building block allows for the exploration of structure-activity relationships (SAR) around the 5-position, which is critical for optimizing potency and selectivity for this therapeutically relevant target involved in cell survival and mucosal barrier protection [1].

Chemical Library Diversification for Enzyme Inhibitor Screening

The compound's established role as a 'versatile small molecule scaffold' and its distinct physicochemical profile (LogP 0.951) make it an ideal candidate for inclusion in diversity-oriented synthesis (DOS) programs. Its unique substitution pattern (ortho-sulfamoyl, 5-methyl) offers a different chemical space compared to the more common 4-sulfamoylbenzoic acid, increasing the probability of identifying novel hits in high-throughput screening campaigns against a range of enzyme targets, including ureases and phospholipases .

Application
Selection Property
Validation Focus
CAIX inhibitor research (tumor hypoxia models)
Ortho-sulfamoylbenzoic acid scaffold
CAIX isoform selectivity and PK optimization
LPA2 receptor research (cell survival signaling)
SBA scaffold for LPA2 receptor modulation
Agonist activity and SAR profiling
Diversity-oriented synthesis for enzyme inhibitor screening
Privileged scaffold with distinct substitution pattern
Hit identification across enzyme panel
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